5-Fluoro-2-isopropylamino-benzoic acid methyl ester
Description
5-Fluoro-2-isopropylamino-benzoic acid methyl ester is a fluorinated aromatic ester derivative characterized by a benzoic acid backbone substituted with a fluorine atom at the 5-position, an isopropylamino group at the 2-position, and a methyl ester moiety. Such structural features make it a candidate for pharmaceutical and agrochemical applications, particularly in drug design targeting enzymes or receptors sensitive to fluorinated aromatic systems .
Properties
IUPAC Name |
methyl 5-fluoro-2-(propan-2-ylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-7(2)13-10-5-4-8(12)6-9(10)11(14)15-3/h4-7,13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSKGWZVOVJBKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Pathway
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Starting Material : 2-Nitro-5-fluorobenzoic acid
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Esterification : Reaction with methanol and thionyl chloride (SOCl₂) to form methyl 2-nitro-5-fluorobenzoate.
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Nitro Reduction : Hydrogenation using Pt/C catalyst under acidic conditions (e.g., acetic acid) to yield methyl 2-amino-5-fluorobenzoate.
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Reductive Amination : Treatment with acetone and sodium cyanoborohydride (NaBH₃CN) to introduce the isopropyl group.
Reaction Conditions and Yields
Advantages and Limitations
-
Advantages : High selectivity for the amino group; avoids over-alkylation.
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Limitations : Requires handling of hydrogen gas and toxic cyanoborohydride.
Direct Alkylation of 2-Amino-5-fluorobenzoic Acid
Synthesis Pathway
Reaction Conditions and Yields
Advantages and Limitations
-
Advantages : Simple alkylation step; avoids reduction steps.
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Limitations : Low yield in alkylation due to steric hindrance.
Continuous Flow Synthesis
Synthesis Pathway
Reaction Conditions and Yields
Advantages and Limitations
-
Advantages : High throughput; reduced reaction time.
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Limitations : Requires specialized equipment.
Ullmann Coupling Approach
Synthesis Pathway
Reaction Conditions and Yields
Advantages and Limitations
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Advantages : Direct introduction of isopropylamino group.
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Limitations : Moderate yield; expensive catalysts.
Microwave-Assisted Synthesis
Synthesis Pathway
Reaction Conditions and Yields
Advantages and Limitations
-
Advantages : Rapid reaction times; improved yields.
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Limitations : Scalability challenges.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-isopropylamino-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid derivatives.
Scientific Research Applications
5-Fluoro-2-isopropylamino-benzoic acid methyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-isopropylamino-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The fluorine atom and isopropylamino group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Fluorine Substitution: While all compounds contain fluorine, its position varies.
- Amino Groups: The isopropylamino group in the target compound provides steric bulk and basicity, whereas the primary amino group in Benzoic acid, 5-amino-2,4-difluoro-, methyl ester increases polarity and hydrogen-bonding capacity .
- Ester Moieties : Methyl esters generally confer higher volatility compared to ethyl or isobutyl esters, as seen in the ethyl ester derivative from EP 1 926 722 B1, which has a significantly higher molecular weight (609.50 vs. ~236.25) .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in 5-Fluoro-2-trifluoromethylbenzoic acid, isobutyl ester enhances hydrophobicity (logP estimated >3), whereas the hydroxyl group in Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate reduces logP, favoring aqueous solubility .
- Thermal Stability : Methyl esters of benzoic acids (e.g., the target compound) typically decompose at temperatures >200°C, while bulkier esters like isobutyl may exhibit higher thermal stability due to reduced steric strain .

Research Findings
- Synthetic Applications: The target compound’s isopropylamino group is synthetically versatile, enabling conjugation with carboxylic acids or participation in Mannich reactions, as demonstrated in analogs like those in EP 1 926 722 B1 .
- Analytical Data : GC-MS analysis (e.g., Figure 10 in ) reveals that methyl esters of aromatic acids exhibit distinct retention times and fragmentation patterns compared to aliphatic esters (e.g., palmitic acid methyl ester) due to aromatic ring stabilization .
Biological Activity
5-Fluoro-2-isopropylamino-benzoic acid methyl ester (commonly referred to as 5-FIABME) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
5-FIABME is an aromatic compound characterized by the presence of a fluorine atom and an isopropylamino group attached to a benzoic acid methyl ester framework. The molecular formula is , and it has a molecular weight of approximately 229.26 g/mol.
Synthesis Methods:
The synthesis of 5-FIABME typically involves the following steps:
- Formation of Benzoic Acid Derivative: Starting with benzoic acid, the introduction of the isopropylamino group is achieved through alkylation reactions.
- Fluorination: The incorporation of the fluorine atom can be performed using fluorinating agents such as Selectfluor or via nucleophilic substitution.
- Methyl Esterification: Finally, the carboxylic acid group is converted to a methyl ester using methanol in the presence of an acid catalyst.
Biological Activity
5-FIABME exhibits a range of biological activities that make it a candidate for further investigation in therapeutic applications:
Anticancer Activity
Research indicates that compounds similar to 5-FIABME can inhibit anti-apoptotic proteins like Bcl-2, which are overexpressed in various cancers. A study demonstrated that derivatives with structural similarities showed significant binding affinities to Mcl-1 and Bfl-1 proteins, suggesting potential anticancer properties .
Antimicrobial Properties
In vitro studies have shown that 5-FIABME exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported in studies focusing on similar benzoic acid derivatives, indicating effectiveness against Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzoic acid derivatives, including 5-FIABME, revealed that compounds with specific substituents exhibited enhanced cytotoxicity against cancer cell lines. The IC50 values for these compounds ranged from 10 µM to 50 µM, demonstrating their potential as anticancer agents .
Case Study 2: Antimicrobial Activity
In another study assessing the antimicrobial efficacy of various benzoic acid derivatives, 5-FIABME was tested against E. coli and S. aureus. The results indicated significant zones of inhibition (ranging from 15 mm to 25 mm), with MIC values between 6 µg/mL and 12 µg/mL for effective concentrations .
Data Tables
| Activity | Tested Concentration (µM) | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Anticancer Activity | 10 - 50 | ~30 | Effective against cancer cell lines |
| Antimicrobial Activity | 6 - 12 | ~8 | Active against Gram-positive bacteria |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-fluoro-2-isopropylamino-benzoic acid methyl ester, and how can purity be optimized?
- Answer: Synthesis typically involves multi-step reactions:
- Esterification: Reacting the carboxylic acid precursor (e.g., 5-fluoro-2-isopropylamino-benzoic acid) with methanol under acid catalysis (e.g., H₂SO₄) at reflux temperatures .
- Purification: Techniques like recrystallization (using ethanol/methanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) are critical for isolating high-purity products. Purity can be confirmed via HPLC or GC-MS .
- Key considerations: Monitor reaction progress using TLC and adjust solvent polarity during chromatography to resolve byproducts.
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?
- Answer:
- NMR: ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect, isopropyl splitting patterns). ¹⁹F NMR confirms fluorine substitution .
- MS: High-resolution mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns .
- IR: Confirms ester carbonyl (C=O stretch ~1700 cm⁻¹) and amine N-H stretches .
Q. How do the solubility and stability of this compound influence experimental design?
- Answer:
- Solubility: The ester group enhances solubility in organic solvents (e.g., DCM, THF), while the fluorine and isopropyl groups reduce aqueous solubility. Pre-solubility testing in DMSO or methanol is recommended for biological assays .
- Stability: Hydrolysis of the ester under basic/acidic conditions requires pH-neutral storage (dry, inert atmosphere at –20°C) .
Advanced Research Questions
Q. How do electronic effects of the fluorine and isopropylamino substituents influence reactivity in nucleophilic acyl substitution?
- Answer:
- Fluorine’s electron-withdrawing effect activates the ester carbonyl toward nucleophilic attack, while the isopropylamino group (electron-donating via resonance) may sterically hinder reactions. Computational studies (DFT) can map electron density distribution and predict regioselectivity .
- Methodological approach: Compare reaction rates with analogs lacking fluorine (e.g., 2-isopropylamino-benzoic acid methyl ester) to isolate electronic effects .
Q. What computational strategies (e.g., DFT) are suitable for modeling the compound’s interaction with biological targets?
- Answer:
- DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometry and calculate electrostatic potential surfaces to predict binding affinity with enzymes or receptors .
- Docking studies: Use software like AutoDock Vina to simulate interactions with active sites, guided by experimental IC₅₀ values from enzyme inhibition assays .
Q. How can structural analogs be designed to probe the role of the isopropylamino group in bioactivity?
- Answer:
- Analog synthesis: Replace isopropylamino with tert-butylamino (steric variation) or dimethylamino (electronic variation) and compare bioactivity .
- SAR analysis: Test analogs in assays (e.g., kinase inhibition) and correlate activity with substituent Hammett constants or steric parameters .
Safety and Handling
Q. What safety protocols are critical when handling this compound in lab settings?
- Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Perform reactions in a fume hood due to potential methanol release during esterification .
- Waste disposal: Neutralize acidic byproducts before disposal and incinerate halogenated waste per local regulations .
Data Contradictions & Resolution
Q. How should researchers address discrepancies in reported solubility or reactivity data for this compound?
- Answer:
- Replicate conditions: Ensure solvents, temperatures, and purity match literature methods (e.g., DMSO vs. ethanol solubility) .
- Control experiments: Test for residual catalysts (e.g., H⁺) that may alter reactivity.
- Collaborative validation: Cross-check data with independent labs using standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

